Benafentrine dimal.

CAS No.:

Cat. No.: VC16248771

Molecular Formula: C23H27N3O3

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H27N3O3 |

|---|---|

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | N-[4-(8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27) |

| Standard InChI Key | DCDXHGMCXGHXBM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

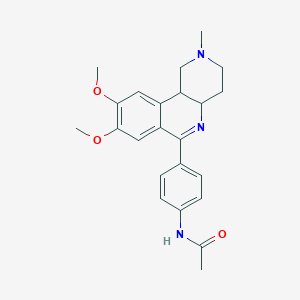

Benafentrine dimalate is systematically named N-[4-(8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c] naphthyridin-6-yl)phenyl]acetamide . The IUPAC name reflects its hexahydrobenzonaphthyridine core, substituted with methoxy, methyl, and acetamide groups. Alternative synonyms include SCHEMBL3803422 and DTXSID10865748, underscoring its presence in multiple chemical databases .

Structural Characterization

The compound’s 2D structure (Fig. 1) features a benzo[c] naphthyridine scaffold fused with a phenylacetamide moiety. Key structural attributes include:

-

Hexahydrobenzonaphthyridine core: A partially saturated bicyclic system with methoxy substitutions at positions 8 and 9.

-

Methyl group: Positioned at the 2nd carbon of the naphthyridine ring.

-

Acetamide side chain: Attached to the para position of the phenyl group .

The 3D conformer model reveals a folded geometry, stabilized by intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the naphthyridine’s nitrogen atoms .

Table 1: Key Identifiers of Benafentrine Dimalate

Physicochemical Properties

Lipophilicity and Solubility

Benafentrine dimalate’s computed XLogP3 value of 2.4 indicates moderate lipophilicity, favoring membrane permeability . This aligns with its molecular weight (393.5 g/mol), which falls within the acceptable range for oral bioavailability as per Lipinski’s rule of five. The compound’s rotatable bond count (4) and topological polar surface area (63.2 Ų) further support its drug-like properties .

Table 2: Computed Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 393.5 g/mol | Drug-likeness assessment |

| XLogP3 | 2.4 | Lipophilicity |

| Hydrogen Bond Donors | 1 | Solubility in aqueous media |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bond Count | 4 | Molecular flexibility |

| Topological Polar Surface Area | 63.2 Ų | Membrane permeability |

Stability and Reactivity

Synthetic Pathways and Derivatives

Synthesis

-

Construction of the naphthyridine core: Likely via Pictet-Spengler cyclization or Friedländer annulation.

-

Methoxy and methyl substitutions: Introduced through electrophilic aromatic substitution or Ullmann coupling.

-

Acetamide functionalization: Achieved via nucleophilic acyl substitution on a pre-formed phenylamine intermediate .

Structural Analogues

PubChem lists 27 related substances, including 18 with identical connectivity and 9 mixtures . Notable analogues include:

-

N-[4-(8,9-Dimethoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c] naphthyridin-6-yl)phenyl]formamide: Differs by a formamide group instead of acetamide.

-

SCHEMBL3803423: A demethylated variant at the 8-methoxy position .

Patent Landscape and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume